molecular formula C12H14F2N2O B3072279 1-(3,5-Difluorobenzoyl)-1,4-diazepane CAS No. 1016704-74-7

1-(3,5-Difluorobenzoyl)-1,4-diazepane

Cat. No. B3072279
CAS RN: 1016704-74-7
M. Wt: 240.25 g/mol
InChI Key: RXCBYVKGQFQBHX-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzoyl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the diazepane family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzoyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound is thought to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. It has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter. These effects are thought to contribute to its anticonvulsant and anxiolytic activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3,5-Difluorobenzoyl)-1,4-diazepane for lab experiments is its potent and selective activity on the GABA-A receptor. This compound has been shown to exhibit high affinity and selectivity for this receptor, making it a valuable tool for studying the role of the GABA-A receptor in various physiological and pathological processes.
However, one of the limitations of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in animal models and can limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 1-(3,5-Difluorobenzoyl)-1,4-diazepane. One area of interest is in the development of new analogs with improved solubility and pharmacokinetic properties. Another area of research is in the identification of new targets for this compound, beyond the GABA-A receptor. Finally, there is potential for this compound to be used in combination with other drugs for the treatment of neurological disorders. These future directions hold promise for the continued exploration of the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent and selective activity on the GABA-A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has potential applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders. Further research is needed to explore the full range of applications of this compound and to develop new analogs with improved properties.

Scientific Research Applications

1-(3,5-Difluorobenzoyl)-1,4-diazepane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticonvulsant and anxiolytic activities in animal models. It also has potential applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders.

Safety and Hazards

“3,5-Difluorobenzoyl chloride”, a related compound, is considered hazardous. It is combustible and can cause severe skin burns and eye damage. It is advised to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

1,4-diazepan-1-yl-(3,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-10-6-9(7-11(14)8-10)12(17)16-4-1-2-15-3-5-16/h6-8,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCBYVKGQFQBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181504
Record name (3,5-Difluorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016704-74-7
Record name (3,5-Difluorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016704-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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